![molecular formula C16H15FO2 B2452824 4-[(4-Fluorobenzyl)oxy]chromane CAS No. 866155-70-6](/img/structure/B2452824.png)

4-[(4-Fluorobenzyl)oxy]chromane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

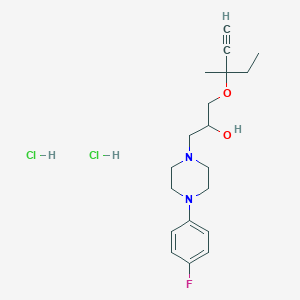

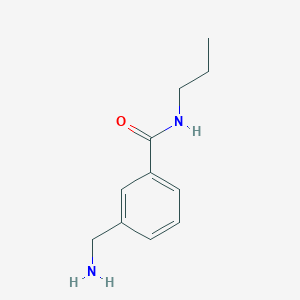

4-[(4-Fluorobenzyl)oxy]chromane is a chemical compound with immense scientific potential. It holds promise for diverse applications in research, paving the way for groundbreaking discoveries. The molecular formula of this compound is C16H15FO2 .

Synthesis Analysis

The synthesis of 4-chromanone-derived compounds, which includes 4-[(4-Fluorobenzyl)oxy]chromane, has been a subject of several studies . These studies have focused on improving the methodologies of 4-chromanone-derived compounds . For instance, a convergent three-step method provides 2-substituted chromans via Heck coupling of readily accessible allylic alcohols and 2-iodophenols, followed by reduction and Mitsunobu cyclization .Molecular Structure Analysis

The molecular structure of 4-[(4-Fluorobenzyl)oxy]chromane is characterized by a molecular weight of 258.2875032 . The compound belongs to the class of oxygen-containing heterocycles .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-[(4-Fluorobenzyl)oxy]chromane include a molecular formula of C16H15FO2 and a molecular weight of 258.2875032 .Applications De Recherche Scientifique

Synthesis and Chemical Properties

4-[(4-Fluorobenzyl)oxy]chromane is an important chemical compound with diverse applications in scientific research, particularly in organic chemistry and drug discovery.

Synthesis Methods :

- The compound has been utilized in the synthesis of chromans (3,4-dihydrobenzopyrans) through an oxa-Povarov reaction. This process involves a formal inverse electron demand [4 + 2] cycloaddition reaction of in situ-generated cationic aryl 2-oxadiene oxocarbenium ions with alkenes. This reaction is significant for generating chroman products with specific yield and diastereoselectivity depending on the substitution pattern of the precursor alkene (Taylor & Batey, 2013).

Radiochemistry Applications :

- 4-[(4-Fluorobenzyl)oxy]chromane or its derivatives have been used in radiochemistry for the automated preparation of 4-[18F]fluorobenzyl halides from no-carrier-added [18F]fluoride. This method is crucial for creating radiochemicals used in PET imaging and other nuclear medicine applications (Iwata et al., 2000).

Protecting Group in Synthesis :

- It also serves as a protecting group in organic synthesis, particularly as a benzyl ether-type protecting group for alcohols. The stability of this group to oxidizing conditions and its compatibility with various synthetic steps make it valuable for constructing complex organic molecules (Crich, Li, & Shirai, 2009).

Chromane-4-one Derivatives :

- The chroman-4-one scaffold, to which 4-[(4-Fluorobenzyl)oxy]chromane is related, is a privileged structure in heterocyclic chemistry and drug discovery. These compounds are not only important intermediates and building blocks in organic synthesis but also possess significant biological activities (Emami & Ghanbarimasir, 2015).

Fluorinated Derivatives :

- The compound is involved in tandem reactions for the synthesis of 2,3-disubstituted chroman-4-ones and their fluorinated derivatives. These reactions and the resultant compounds are crucial for the exploration of new therapeutic agents and other chemical entities (Du & Stanley, 2015).

Supramolecular Hydrogelation :

- The presence of a fluorine atom in compounds similar to 4-[(4-Fluorobenzyl)oxy]chromane significantly influences supramolecular hydrogelation, highlighting the role of such compounds in developing materials with unique properties (Wu et al., 2015).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-[(4-fluorophenyl)methoxy]-3,4-dihydro-2H-chromene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FO2/c17-13-7-5-12(6-8-13)11-19-16-9-10-18-15-4-2-1-3-14(15)16/h1-8,16H,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQAHRPDGNVJSON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1OCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-Fluorobenzyl)oxy]chromane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-3-iminopropanoate](/img/structure/B2452747.png)

![3-(1-(2-(2-chlorophenyl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2452751.png)

![Methyl 2-{[3-(cyclohexylmethyl)-8,9-dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetate](/img/structure/B2452753.png)

![2-(2-phenoxypropanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2452760.png)

![2'-Amino-7'-methyl-2,5'-dioxo-6'-((tetrahydrofuran-2-yl)methyl)-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile](/img/structure/B2452761.png)